Methyl 1,5-naphthyridine-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTLJZNVHGAEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,5-naphthyridine-3-carboxylate typically involves cyclization reactions. One common method is the Skraup reaction, which uses substituted 3-aminopyridine compounds and glycerol in the presence of catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another method involves the Friedländer reaction, which uses 3-aminopyridine or 3-aminoquinoline derivatives and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes. These processes may include nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, and microwave-assisted reactions . The choice of method depends on the desired yield, purity, and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or manganese dioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, manganese dioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 1,5-naphthyridine-3-carboxylate has garnered attention for its biological activities :
- Antiproliferative Activity : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and necrosis. It acts by causing cell cycle arrest at G0/G1 and G2 phases, promoting differentiation in cancer cells .
- Antibacterial and Antiparasitic Properties : Research indicates that derivatives of naphthyridine exhibit potent antibacterial effects, making them candidates for new antibiotic therapies. For example, some derivatives have been evaluated for their activity against multidrug-resistant tuberculosis (MDR-TB) .
- Antiviral and Anti-inflammatory Activities : The compound also shows promise in treating viral infections and inflammatory conditions, contributing to its potential as a therapeutic agent .
Materials Science
In materials science, this compound serves as an important building block for synthesizing advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound can be utilized in the fabrication of OLEDs due to its electronic properties .
- Sensors and Semiconductors : Its derivatives are explored as potential materials for sensors and semiconductors, enhancing the performance of electronic devices .
Chemical Synthesis
The compound is also significant in synthetic chemistry due to its reactivity:
- Synthetic Routes : this compound is synthesized through methods such as the Skraup reaction involving substituted pyridines and glycerol under catalytic conditions .
- Reactivity : It undergoes various chemical reactions including oxidation (to yield carboxylic acids), reduction (producing alcohols or amines), and nucleophilic substitutions .
Data Table of Biological Activities
Case Study 1: Anticancer Activity
A study conducted by researchers demonstrated that this compound derivatives significantly inhibited the proliferation of breast cancer cells. The mechanism involved the activation of apoptotic pathways leading to cell death.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the methyl naphthyridine structure enhanced its antimicrobial potency compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of methyl 1,5-naphthyridine-3-carboxylate involves its interaction with molecular targets and pathways within cells. For example, it can induce apoptosis and necrosis in cancer cells by causing cell cycle arrest at specific phases (G0/G1 and G2) and promoting cancer cell differentiation . The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of 1,5-naphthyridine-3-carboxylates are highly substituent-dependent. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura coupling in bromo derivatives) .
- Amino Groups (e.g., 6-NH₂): Improve solubility and enable hydrogen bonding, critical for target binding in antiviral agents .
- Ester Choice (Methyl vs. Ethyl) : Ethyl esters (e.g., compounds 58–63 in ) exhibit longer metabolic half-lives than methyl esters due to slower hydrolysis, favoring in vivo applications .
Biological Activity
Methyl 1,5-naphthyridine-3-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Overview of Biological Activities
This compound exhibits various biological activities, including:
- Antiproliferative Activity : It has been shown to inhibit the growth of cancer cells.
- Antibacterial Activity : The compound demonstrates effectiveness against various bacterial strains.
- Antiparasitic and Antiviral Properties : Research indicates potential in treating infections caused by parasites and viruses.
- Anti-inflammatory Effects : It may reduce inflammation through the modulation of pro-inflammatory mediators.
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, contributing to its anticancer properties.
- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 and G2 phases, inhibiting further proliferation of malignant cells.
Anticancer Activity
A study demonstrated that this compound induced apoptosis in Kasumi-1 human myeloid leukemia cells. The compound was effective at concentrations as low as 7 μM for G0/G1 arrest and 45 μM for G2 arrest, indicating its potential as an anticancer agent .
Antimicrobial Efficacy
In another investigation, the compound displayed notable antibacterial activity against several strains, including resistant ones. It was compared to standard antibiotics like ciprofloxacin and showed superior efficacy against certain pathogens .
Data Table: Biological Activities of this compound
Q & A
Q. What are the established synthetic routes for preparing Methyl 1,5-naphthyridine-3-carboxylate and its derivatives?
this compound is typically synthesized via esterification of the corresponding carboxylic acid or through nucleophilic substitution of halogenated precursors. For example:
- Esterification : Hydrolysis of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate (using POCl₃) followed by methylation yields the methyl ester derivative .
- Reduction : Reduction of ester groups to hydroxymethyl derivatives (e.g., using LiAlH₄) has been documented for structural diversification .
- Substitution : Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes substitution with methoxy groups under alkaline conditions (KOH/MeOH) to yield methoxy-substituted analogs . Key considerations include solvent choice (e.g., acetonitrile for high-temperature reactions) and catalysts (e.g., crown ethers for activating chloro substituents) .
Q. How should researchers characterize this compound for structural confirmation?
A multi-technique approach is essential:
- Spectroscopy : ¹H/¹³C NMR for analyzing substituent effects (e.g., methoxy groups cause predictable deshielding) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ ~250–300 nm) ensures purity, especially for derivatives like 6-amino analogs . Cross-referencing with computational models (e.g., DFT for NMR chemical shifts) can resolve ambiguities .
Q. What are the stability considerations for storing and handling this compound?
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Decomposition : Heating above 150°C may release toxic fumes (e.g., NOₓ, CO); monitor via TGA/DSC .
- Light Sensitivity : Derivatives with amino or hydroxyl groups (e.g., 4-hydroxy analogs) are photosensitive; use amber glassware .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives in nucleophilic substitution reactions?
- Catalysts : Crown ethers (e.g., dibenzo-1,8-crown-6) enhance nucleophilicity in alcoholysis of chloro substituents by stabilizing transition states .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, while methanol facilitates saponification of ester groups .
- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reactivity and side-product formation. For example, 56% yield was achieved for 1-ethyl-7-methyl-4-oxo derivatives under 2.5 h reflux in KOH/MeOH .
Q. What strategies resolve contradictions in spectroscopic data for substituted derivatives?
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals in crowded regions (e.g., overlapping aromatic protons in dihydro-1,5-naphthyridines) .
- X-ray Crystallography : Resolve regiochemical ambiguities, such as distinguishing 1,5- vs. 1,8-naphthyridine regioisomers .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm substituent positions .
Q. How should researchers address gaps in toxicological and ecological data for novel derivatives?
- In Vitro Screening : Prioritize Ames tests (mutagenicity) and cytotoxicity assays (e.g., HepG2 cells) before animal studies .
- Environmental Impact : Use QSAR models to predict bioaccumulation (log P) and persistence (half-life) for derivatives lacking ecotoxicological data .
- Handling Precautions : Assume acute toxicity for uncharacterized analogs; use fume hoods and PPE (gloves, goggles) during synthesis .
Q. What methodologies enable the synthesis of bifunctional derivatives (e.g., boronic acid or succinimidyl esters)?
- Boronic Acid Functionalization : Suzuki-Miyaura coupling with 7-aminonaphthalen-2-yl boronic acid introduces aryl groups at the 6-position .
- Succinimidyl Esters : React 4-hydroxy-1,5-naphthyridine-3-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of DCC to generate active esters for bioconjugation .
- Protecting Groups : Use tert-butyl carbamates to protect amine functionalities during multi-step syntheses .
Data Contradiction Analysis
Q. How to interpret conflicting reactivity data in halogenated derivatives?
Discrepancies in substitution rates (e.g., chloro vs. bromo analogs) arise from differences in leaving-group ability and steric hindrance. For example:
- Chloro Derivatives : Require harsh conditions (POCl₃, 100°C) for esterification due to poor leaving-group ability .
- Bromo Derivatives : React faster in Pd-catalyzed cross-couplings but may undergo elimination if base strength is excessive . Mitigate contradictions by standardizing reaction parameters (equivalents, temperature) and using kinetic studies (e.g., HPLC monitoring) .
Q. Why do some derivatives exhibit unexpected stability under acidic conditions?
Electron-withdrawing groups (e.g., carboxylate, nitro) at the 3-position enhance resonance stabilization, reducing susceptibility to acid-catalyzed hydrolysis. For example:
- Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate remains stable in 1 M HCl due to the electron-withdrawing Cl and ester groups .
- Contrastingly, 4-hydroxy analogs degrade rapidly in acidic media due to protonation of the hydroxyl group, disrupting conjugation .
Methodological Recommendations
Q. What analytical techniques are critical for validating synthetic intermediates?
- HPLC-MS : Track reaction progress and detect byproducts (e.g., dihydro intermediates in dehydrogenation reactions) .
- Elemental Analysis : Confirm purity (>95%) for publication-grade compounds .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for derivatives intended for high-temperature applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
